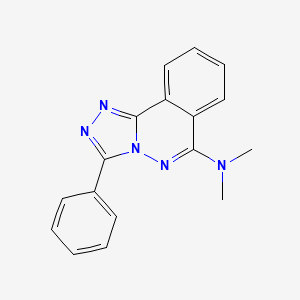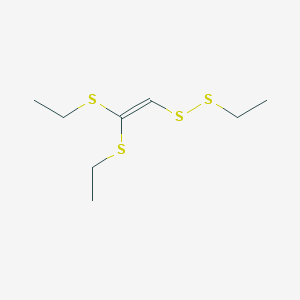
2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene is an organic compound characterized by the presence of ethylsulfanyl and ethyldisulfanyl groups attached to an ethene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene can be achieved through several methods. One common approach involves the reaction of ethene with ethylsulfanyl and ethyldisulfanyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is formed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and distillation to isolate the final product from any by-products or impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant or antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s disulfide bonds can undergo redox reactions, influencing cellular processes and signaling pathways. These interactions can modulate the activity of various proteins and enzymes, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethene: A simple alkene with a double bond, lacking the ethylsulfanyl and ethyldisulfanyl groups.
1,2-Dibromoethane: An alkene with bromine substituents instead of sulfur-containing groups.
Ethylsulfanyl Ethane: A compound with ethylsulfanyl groups but without the ethene backbone
Uniqueness
2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene is unique due to its combination of ethylsulfanyl and ethyldisulfanyl groups attached to an ethene backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
89880-19-3 |
|---|---|
Formule moléculaire |
C8H16S4 |
Poids moléculaire |
240.5 g/mol |
Nom IUPAC |
2-(ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene |
InChI |
InChI=1S/C8H16S4/c1-4-9-8(10-5-2)7-12-11-6-3/h7H,4-6H2,1-3H3 |
Clé InChI |
RBPGSMQXKHYNKC-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=CSSCC)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,4-Di(propan-2-yl)phenyl]acetamide](/img/structure/B14392355.png)
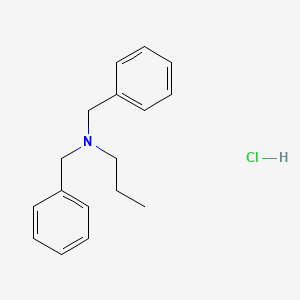
![4,5-Diphenyl-3-[(propan-2-ylidene)amino]-1,3-oxazol-2(3H)-one](/img/structure/B14392373.png)
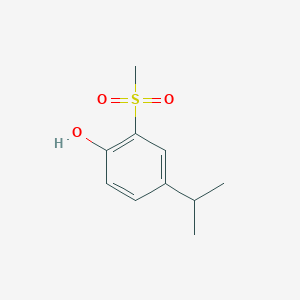
![2,3-Bis[(pentachlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14392389.png)
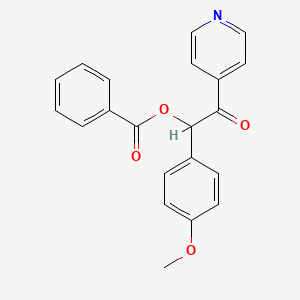
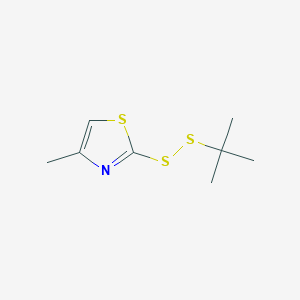
![2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14392399.png)
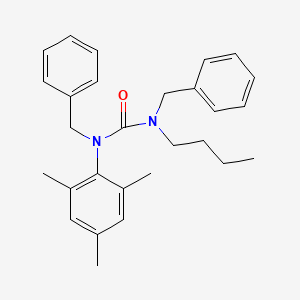
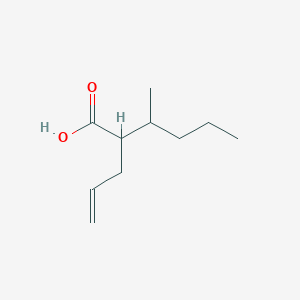
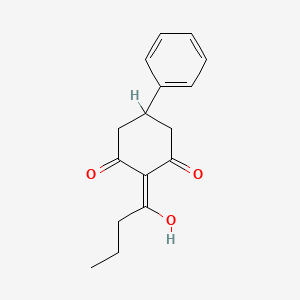
methyl}phosphonic acid](/img/structure/B14392427.png)
![2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine](/img/structure/B14392433.png)
